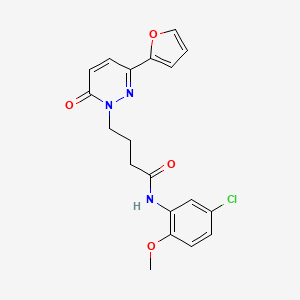

N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative featuring a 6-oxopyridazine core substituted with a furan-2-yl group at position 2. The compound is further functionalized with a butanamide chain linked to a 5-chloro-2-methoxyphenyl group. This structural configuration combines electron-withdrawing (chloro, methoxy) and electron-donating (furan) substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-26-16-8-6-13(20)12-15(16)21-18(24)5-2-10-23-19(25)9-7-14(22-23)17-4-3-11-27-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUYAHJHFMKRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the chlorination of 2-methoxyphenyl compounds, followed by the introduction of the butanamide group through amide bond formation. The furan-2-yl and pyridazinone groups are then incorporated via cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the pyridazinone moiety, converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

- Oxidation of the furan ring can yield furan-2,3-dione derivatives.

- Reduction of the pyridazinone moiety can produce dihydropyridazine derivatives.

- Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chlorinated phenyl group and the pyridazinone moiety is crucial for its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinone Ring

- N-(4-acetamidophenyl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 952990-34-0): This analog replaces the furan-2-yl group with a 3-methoxyphenyl moiety and substitutes the 5-chloro-2-methoxyphenyl group with a 4-acetamidophenyl group.

- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide (CAS 1246045-01-1): This compound features a shorter acetamide chain (vs. butanamide) and a 4-methoxybenzyl group.

Functional Group Modifications

- Sulfonamide Derivatives (): Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) incorporate sulfonamide groups instead of amides. Sulfonamides are known for high binding affinity to carbonic anhydrases, suggesting divergent pharmacological targets compared to the amide-containing target compound .

Side Chain Modifications

Alkyl Chain Length ()

- Butyramide (5a), Pentanamide (5b), Hexanamide (5c) :

Increasing alkyl chain length correlates with higher molecular weight and lipophilicity. For example, hexanamide (5c, MW 355.4) exhibits a logP ~2.5, whereas the target compound (estimated MW ~400) may have enhanced membrane penetration due to its butanamide chain .

Aromatic Substituents ()

- AZ331 and AZ257 (): These dihydropyridines feature thioether linkages and cyano groups, which confer distinct electronic properties. The target compound’s chloro and methoxy substituents may offer superior metabolic stability compared to cyano groups, which are prone to hydrolysis .

Analytical Data

Pharmacological Implications

- Target Compound : The chloro and methoxy groups may enhance binding to hydrophobic pockets in enzymes (e.g., cyclooxygenase), while the furan ring could mediate interactions with aromatic residues in active sites.

- Analog 5a () : Demonstrates moderate activity in formyl peptide receptor modulation (IC₅₀ ~10 μM), suggesting the target compound may exhibit similar or improved efficacy due to its optimized substituents .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 345.78 g/mol

- IUPAC Name : this compound

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing furan and pyridazine moieties have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| Target Compound | S. aureus | 18 |

These results indicate that the structural features of the target compound may enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

2. Anticancer Activity

The compound also exhibits potential anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer.

Case Study : A study involving a furan-containing derivative demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, suggesting significant cytotoxicity.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in disease processes:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 10 |

| Urease | Non-competitive | 8 |

These findings suggest that the compound could be beneficial in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with Protein Targets : The compound may bind to specific protein targets in microbial cells or cancer cells, disrupting their function.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE suggests it may interfere with neurotransmitter breakdown, enhancing cholinergic signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.